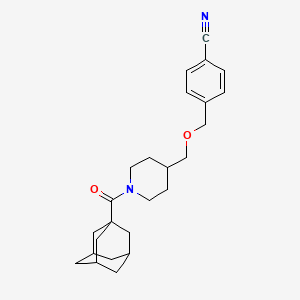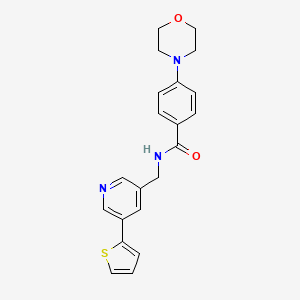![molecular formula C20H19FN4OS B2440435 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide CAS No. 728888-45-7](/img/structure/B2440435.png)
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
This compound is central in the synthesis of various heterocycles. It's used in the creation of diverse compounds with potential antimicrobial properties. For instance, Darwish et al. (2014) utilized a cyanoacetamide derivative to synthesize a variety of heterocycles, highlighting the molecule's reactive nature and potential in forming compounds with significant biological activity, including antibacterial and antifungal properties. Similar synthetic pathways and antimicrobial evaluations were discussed by Kumar et al. (2010) and Ramalingam et al. (2019), emphasizing the compound's role in developing new chemical entities with potential therapeutic applications (Darwish, Atia, & Farag, 2014), (Kumar, Laxminarayana, Ramesh, Sreenivasulu, & Chary, 2010), (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Exploring Photophysical Properties
The compound is also involved in studies exploring photophysical properties. Davis and Abelt (2005) reported on the synthesis and photophysical properties of derivatives that have a quinuclidine substructure, providing insights into their fluorescent behavior in different solvents. This kind of research helps in understanding the compound's behavior under various conditions, which could be crucial for its applications in fields like material science or photodynamic therapy (Davis & Abelt, 2005).
Pharmaceutical Applications
Naphthyridin derivatives, a class to which this compound belongs, are known for their pharmaceutical relevance. Venkateshwarlu et al. (2012) synthesized novel derivatives and explored their potential pharmaceutical applications, demonstrating the compound's versatility and importance in medicinal chemistry. This aligns with the findings of Thompson et al. (2005) who also explored derivatives as inhibitors of certain receptors, pointing towards the compound's role in the development of new therapeutic agents (Venkateshwarlu, Chaitanya, & Dubey, 2012), (Thompson et al., 2005).
Structural Analysis and Characterization
The compound's derivatives also undergo structural analysis to ascertain their configurations and potential biological activities. Guillon et al. (2017) reported the structural characterization of a derivative, highlighting the molecule's role in forming compounds with potential antiproliferative activity towards certain cancer cell lines. This structural characterization is crucial for understanding the compound's potential in drug development and therapeutic applications (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-16-3-1-13(2-4-16)11-23-18(26)12-27-20-15(10-22)9-17-19(24-20)14-5-7-25(17)8-6-14/h1-4,9,14H,5-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRICNXUHWSJBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCC4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)

![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)



![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)
![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)
![N-(2-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2440369.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2440370.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2440373.png)
